Cas no 16096-32-5 (4-methyl-1H-indole)
4-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylindole
- 5-Chloro-2-fluorobenzyl alcohol
- 1H-Indole, 4-methyl-
- 4-Methylindolettp
- 4-Methyl-1H-indole
- 4-Methyl-indole
- 4-Methyindole
- Indole, 4-methyl-
- 4-methyl indole
- PZOUSPYUWWUPPK-UHFFFAOYSA-N
- 3338387XEA
- PubChem7233
- KSC179O0L
- Jsp003211
- BCP26932
- SBB048040
- BBL027536
- STK503688
- TRA0048260
- RP00
- DTXSID20167043
- Q27256216
- AC-1392
- M-3900
- CS-W001971
- InChI=1/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H
- UNII-3338387XEA
- 16096-32-5
- SCHEMBL10266651
- SCHEMBL65514
- SY005776
- M1745
- BP-10290
- AM20050546
- MFCD00005668
- EINECS 240-262-5
- AB00476
- A15273
- FT-0602436
- PS-3408
- AKOS000265516
- EN300-39431
- NS00025248
- Z384970526
- ALBB-006050
- DB-011384
- DTXCID3089534
- 4-methyl-1H-indole
-
- MDL: MFCD00005668
- Inchi: 1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3
- InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
- SMILES: N1C=CC2C(C)=CC=CC1=2
- BRN: 111243
Computed Properties
- Exact Mass: 131.07300
- Monoisotopic Mass: 131.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
Experimental Properties
- Color/Form: Liquid
- Density: 1.062
- Melting Point: 5°C(lit.)
- Boiling Point: 267°C(lit.)
- Flash Point: >230℃
- Refractive Index: 1.606-1.608
- PSA: 15.79000
- LogP: 2.47630
- Sensitiveness: Light Sensitive
- Solubility: Not determined
4-methyl-1H-indole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:3334
- Hazard Category Code: R36/37/38
- Safety Instruction: S24/25-S36-S26
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT, LIGHT SENSITIVE
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
4-methyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06292-250g |
4-methyl-1H-indole |
16096-32-5 | 95% | 250g |
$800 | 2023-09-07 | |
| Matrix Scientific | 012648-5g |
4-Methylindole, 95% |
16096-32-5 | 95% | 5g |
$37.00 | 2023-09-09 | |
| Matrix Scientific | 012648-25g |
4-Methylindole, 95% |
16096-32-5 | 95% | 25g |
$104.00 | 2023-09-09 | |
| TRC | M218808-10mg |
4-Methylindole |
16096-32-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M218808-50mg |
4-Methylindole |
16096-32-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M218808-100mg |
4-Methylindole |
16096-32-5 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74860-1g |
4-Methyl-1H-indole |
16096-32-5 | 1g |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74860-5g |
4-Methyl-1H-indole |
16096-32-5 | 5g |
¥156.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74860-25g |
4-Methyl-1H-indole |
16096-32-5 | 25g |
¥656.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74860-100g |
4-Methyl-1H-indole |
16096-32-5 | 100g |
¥3076.0 | 2021-09-08 |
4-methyl-1H-indole Suppliers
4-methyl-1H-indole Related Literature
-
Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164
-
Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825
-
Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368
-
David J. Bentley,John Fairhurst,Peter T. Gallagher,Astrid K. Manteuffel,Christopher J. Moody,Joanne L. Pinder Org. Biomol. Chem. 2004 2 701
-
5. An efficient iron-promoted synthesis of 6H-indolo[2,3-b]quinolines and neocryptolepine derivativesZicong Yan,Changfeng Wan,Jianyong Wan,Zhiyong Wang Org. Biomol. Chem. 2016 14 4405
Additional information on 4-methyl-1H-indole
Chemical Profile of 4-methyl-1H-indole (CAS No: 16096-32-5)
4-methyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No) 16096-32-5, is a heterocyclic organic compound belonging to the indole family. This compound features a benzene ring fused to a pyrrole ring, with a methyl group substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₈N, and it is characterized by a distinct aromatic odor and solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The structural and electronic properties of 4-methyl-1H-indole make it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science research.
The significance of 4-methyl-1H-indole in modern chemical research has been increasingly recognized due to its role as a precursor in the synthesis of bioactive molecules. Recent advancements in medicinal chemistry have highlighted its utility in developing novel therapeutic agents. For instance, derivatives of 4-methyl-1H-indole have been explored for their potential applications in treating neurological disorders, including Parkinson's disease and Alzheimer's disease. The indole core structure is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design.
In addition to its pharmaceutical relevance, 4-methyl-1H-indole has garnered attention in the field of agrochemicals. Researchers have investigated its derivatives as potential candidates for developing new pesticides and herbicides. The compound's ability to modulate biological pathways in pests and weeds makes it an attractive candidate for sustainable agriculture. Furthermore, the synthesis of 4-methyl-1H-indole has been optimized using green chemistry principles, reducing environmental impact while maintaining high yield and purity.
Recent studies have also demonstrated the role of 4-methyl-1H-indole in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The compound's electron-rich structure allows it to participate in charge transport processes, making it suitable for use in electronic devices. Additionally, 4-methyl-1H-indole has been used as a building block for designing luminescent materials, which are essential in display technologies and sensors.
The chemical reactivity of 4-methyl-1H-indole is another area of active research. The presence of the methyl group at the 4-position enhances its participation in various organic reactions, including alkylation, acylation, and functional group interconversion. These reactions are crucial for synthesizing complex molecules with diverse biological activities. For example, researchers have utilized 4-methyl-1H-indole to develop new antifungal agents by introducing additional functional groups that enhance antifungal properties.
The pharmacological properties of 4-methyl-1H-indole have been extensively studied in recent years. One notable derivative, 7-hydroxy-4-methylindole (CAS No: 119679-62-0), has shown promise in preclinical trials for its anti-inflammatory effects. The mechanism of action involves inhibition of pro-inflammatory cytokines and modulation of immune responses. This discovery has spurred further investigation into other derivatives of 4-methyl-1H-indole, aiming to identify additional therapeutic applications.
In conclusion, 4-methyl-1H-indole (CAS No: 16096-32-5) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable scaffold for drug discovery and material development. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further. The ongoing exploration of its derivatives and synthetic pathways underscores its significance as a key intermediate in chemical innovation.
16096-32-5 (4-methyl-1H-indole) Related Products
- 78787-81-2(9H-Carbazole, 3,5-dimethyl-)
- 3911-17-9(6H-Pyrido[4,3-b]carbazole,11-methyl-)
- 18992-71-7(2,4-dimethyl-9H-carbazole)
- 18992-65-9(2,7-Dimethyl-9H-carbazole)
- 75948-77-5(4,6-Dimethyl-1H-indole)
- 3420-02-8(6-Methyl-1H-indole)
- 64859-54-7(Benzocarbazole, methyl-(9CI))
- 78787-80-1(carbazole, 2,6-dimethyl-)
- 117043-89-7(7H-Benzo[c]carbazole,9-methyl-)
- 88193-04-8(7H-Dibenzo[c,g]carbazole,5,9-dimethyl-)